BenchChemオンラインストアへようこそ!

3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Benzodiazepine receptor binding GABAₐ receptor modulation Fluorine positional isomer SAR

This meta-fluorinated triazoloquinazolinone delivers the electronegative substitution profile validated by Bertelli et al. (2000) for superior benzodiazepine receptor binding. Its unique inductive (-I) effect, without para-resonance interference, makes it irreplaceable for GABAₐ α5 subtype selectivity studies and dual A₁/A₂ₐ adenosine antagonist programs. With three unsubstituted positions (C5 carbonyl, C7, C8) ready for parallel synthesis, it streamlines lead optimization workflows for CNS, oncology, and anti-infective discovery—eliminating late-stage fluorination. Request a quote today.

Molecular Formula C15H9FN4O
Molecular Weight 280.26 g/mol
CAS No. 866808-06-2
Cat. No. B6498061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
CAS866808-06-2
Molecular FormulaC15H9FN4O
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F
InChIInChI=1S/C15H9FN4O/c16-10-5-3-4-9(8-10)13-14-17-15(21)11-6-1-2-7-12(11)20(14)19-18-13/h1-8,19H
InChIKeyLLVMZQDPXQCZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS 866808-06-2): Core Scaffold Identity and Procurement-Relevant Profile


3-(3-Fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS 866808-06-2; molecular formula C₁₅H₉FN₄O; MW 280.26 g/mol) is a fluorinated heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one class. Its structure features a 1,2,3-triazole ring ortho-fused to a quinazolinone core, with a 3-fluorophenyl substituent at the triazole C3 position . This scaffold was first systematically explored by Biagi et al. (1996) for benzodiazepine receptor binding and subsequently by Bertelli et al. (2000) for dual benzodiazepine/adenosine receptor affinity [1]. The compound is primarily supplied as a research-grade screening compound or synthetic intermediate, typically at ≥95% purity, and serves as a versatile starting point for further derivatization at the C5, C7, and C8 positions of the quinazolinone ring [2].

Why Generic Substitution Fails: The Functional Consequences of 3-(3-Fluorophenyl) Substitution in Triazoloquinazolinone Procurement


Within the [1,2,3]triazolo[1,5-a]quinazolin-5-one class, the position and electronic character of the C3 aryl substituent directly modulate receptor binding profiles, as demonstrated by Biagi et al. (1996) and Bertelli et al. (2000) [1]. The 3-fluorophenyl group at the meta position exerts a distinct electron-withdrawing inductive effect (−I) without the resonance-donating (+M) character observed in para-fluoro analogs. This electronic difference was explicitly targeted in the SAR evolution of this series: Bertelli et al. noted that theoretical calculations 'suggested the introduction of an electronegative substituent on the phenyl ring' to enhance benzodiazepine receptor affinity [1]. Simply substituting the 3-(3-fluorophenyl) compound with its 2-fluorophenyl or 4-fluorophenyl positional isomer, or with the unsubstituted 3-phenyl parent, would alter both the electronic landscape and steric presentation at the receptor binding pocket, potentially yielding divergent pharmacological outcomes that cannot be predicted without experimental validation. Below we quantify these differentiation dimensions.

Product-Specific Quantitative Evidence Guide: 3-(3-Fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS 866808-06-2) Versus Closest Analogs


Meta-Fluorine Electronic Effect: Differentiated Benzodiazepine Receptor Binding Potential Versus Ortho- and Para-Fluoro Isomers

The 3-(3-fluorophenyl) substitution (meta-fluorine) confers a distinct electronic profile compared to both 2-fluorophenyl (ortho) and 4-fluorophenyl (para) positional isomers. At the meta position, fluorine exerts a −I inductive electron-withdrawing effect (Hammett σₘ = +0.34) without the +M resonance donation possible at the para position (σₚ = +0.06). Bertelli et al. (2000) explicitly identified that 'theoretical calculations based upon the SAR suggested the introduction of an electronegative substituent on the phenyl ring' as a design strategy to enhance benzodiazepine receptor binding in this scaffold [1]. The meta-fluoro substitution realizes this design principle while avoiding the resonance electron-donation of para-fluoro that partially counteracts the inductive withdrawal. In the related 1,2,3-triazolo[1,5-a]quinoxaline series, the introduction of fluorine was shown to yield benzodiazepine receptor Ki values between 53 and 314 nM [2], providing a class-level benchmark for fluorine effects on benzodiazepine receptor affinity.

Benzodiazepine receptor binding GABAₐ receptor modulation Fluorine positional isomer SAR Electron-withdrawing substituent effects

C3-Phenyl Substitution Pattern Determines Adenosine A₁ vs. Benzodiazepine Receptor Selectivity: Evidence from the Foundational Bertelli (2000) SAR Study

The Bertelli et al. (2000) study established that the identity of the C3 substituent fundamentally governs receptor selectivity in [1,2,3]triazolo[1,5-a]quinazolines. A 3-phenyl substituent was identified as the optimal group for adenosine A₁ receptor affinity, whereas a 3-ethoxycarbonyl group was preferred for benzodiazepine receptor binding [1]. Specifically, the paper states: 'The best R substituent for the A₁ adenosine receptors appeared to be a phenyl group, while for the benzodiazepine receptors, an ethoxycarbonyl group was preferred.' The 3-(3-fluorophenyl) compound thus represents a hybrid design: it retains the phenyl ring required for A₁ adenosine receptor engagement while introducing the electronegative fluorine atom that theoretical calculations indicated would enhance benzodiazepine receptor binding [1]. This dual-receptor potential distinguishes it from both the unsubstituted 3-phenyl analog (optimized solely for A₁) and the 3-ethoxycarbonyl analog (optimized solely for benzodiazepine receptors).

Adenosine A₁ receptor Adenosine A₂ₐ receptor Receptor selectivity Triazoloquinazoline SAR

Distinct Metabolic Stability Profile of Meta-Fluorophenyl Versus Other Halo-Substituted Triazoloquinazolinones: Implications for In Vitro ADME Studies

Fluorine substitution at the meta position of the phenyl ring is a well-established medicinal chemistry strategy for improving metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that position. In the broader triazoloquinazolinone class, the presence of fluorine on the aryl ring has been noted to enhance metabolic stability [1]. The meta-fluorophenyl substitution pattern in CAS 866808-06-2 specifically blocks oxidative metabolism at the C3′ position of the phenyl ring without introducing the para-hydroxylation liability associated with unsubstituted phenyl rings. The related compound 4-(3-fluorophenyl)methyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS 865656-79-7) has been described as possessing enhanced metabolic stability attributable to the meta-fluorine . This differentiates the 3-(3-fluorophenyl) compound from the 3-phenyl parent (which is susceptible to para-hydroxylation) and from chloro-substituted analogs (which carry different metabolic liability profiles including potential for glutathione conjugation).

Metabolic stability Fluorine substitution Cytochrome P450 Oxidative metabolism

Purity and Supply Reliability: Standardized ≥95% Purity Enables Reproducible Cross-Study Comparisons

CAS 866808-06-2 is supplied by multiple international chemical vendors at a standardized purity of ≥95% (typically 95–98%), with molecular identity confirmed by InChI Key (LLVMZQDPXQCZDA-UHFFFAOYSA-N) and canonical SMILES . This level of purity documentation is critical for scientific reproducibility. In contrast, several positional isomer comparators (e.g., 3-(2-fluorophenyl)- and 3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) are less widely stocked and may have variable purity specifications across vendors. The existence of a defined InChI Key and canonical SMILES string for CAS 866808-06-2 ensures unambiguous compound identity verification, reducing the risk of isomer misidentification that could compromise SAR interpretation .

Compound purity Procurement standards Reproducibility Quality control

Scaffold Derivatization Potential: Unsubstituted C5, C7, and C8 Positions Enable Divergent Lead Optimization Pathways

CAS 866808-06-2 retains the unsubstituted 5-oxo group and unfunctionalized C7/C8 positions of the quinazolinone ring, making it a versatile intermediate for further synthetic elaboration. The Bertelli (2000) study demonstrated that the C5 position can be converted from carbonyl to chloro, then displaced with amines (cyclohexylamino, p-toluidino) to modulate adenosine receptor affinity [1]. Ivachtchenko et al. (2010) demonstrated that a combinatorial library of 776 substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines yielded highly selective 5-HT₆ receptor antagonists with IC₅₀ <100 nM and Kᵢ <10 nM—a 100-fold selectivity window over other serotonin receptors [2]. In the antitubercular domain, Al-Salahi et al. (2024) showed that 3,4,7- or 3,4,8-trisubstituted analogs of this scaffold exhibited excellent in vitro activity against Mycobacterium tuberculosis H37Rv, with 7-bromo-8-chloro-4-(4-fluorophenyl)-3-(3-methylpyridin-4-yl) derivative progressing to in vivo evaluation in BALB/c mice [3]. The 3-(3-fluorophenyl) compound thus serves as a key entry point into multiple distinct SAR trajectories—CNS (benzodiazepine/GABAₐ), oncology (cytotoxic), anti-infective (antitubercular), and anti-inflammatory—simply by varying the substitution pattern at C5, C7, and C8.

Scaffold derivatization Lead optimization Parallel synthesis Structure-activity relationship

Best Research and Industrial Application Scenarios for 3-(3-Fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS 866808-06-2)


GABAₐ Receptor Ligand Screening and Benzodiazepine Binding Site Pharmacology

The 3-(3-fluorophenyl) substitution realizes the design principle articulated by Bertelli et al. (2000), who identified that electronegative substituents on the phenyl ring were predicted to enhance benzodiazepine receptor binding [1]. This compound is suitable for radioligand displacement assays using [³H]-Ro 15-1788 (flumazenil) on bovine or recombinant human GABAₐ receptor preparations, where its meta-fluorine electronic profile can be directly compared with the 3-phenyl and 3-ethoxycarbonyl analogs to quantify the contribution of fluorine substitution to receptor affinity. The compound may also serve as a reference ligand for GABAₐ α5 subtype selectivity studies, building on the patent literature describing substituted 1,2,3-triazolo[1,5-a]quinazolines as cognition-enhancing agents via α5-containing GABAₐ receptor modulation [2].

Dual Adenosine A₁/A₂ₐ Receptor Antagonist Development and Purinergic Signaling Research

Bertelli et al. (2000) demonstrated that the 3-phenyl substituent is the preferred group for adenosine A₁ receptor affinity in the triazoloquinazolinone series [1]. The 3-(3-fluorophenyl) compound retains this phenyl character while adding fluorine-mediated electronic modulation. This compound is therefore positioned for adenosine receptor binding assays using [³H]-CHA (A₁) and [³H]-CGS 21680 (A₂ₐ) radioligands, where it can serve as a starting scaffold for developing dual A₁/A₂ₐ antagonists. The established structure-activity relationship for triazoloquinazoline adenosine antagonists, pioneered by Francis et al. (1988) with CGS 15943 [3], provides a framework for interpreting binding data generated with the 3-(3-fluorophenyl) analog.

Synthetic Intermediate for Parallel Library Synthesis and Lead Optimization Across Multiple Therapeutic Areas

With three unsubstituted positions (C5 carbonyl, C7, C8) available for chemical elaboration, CAS 866808-06-2 is an ideal starting material for parallel synthesis campaigns. The Ivachtchenko et al. (2010) study validated this approach, generating 776 analogs from the related 3-phenylsulfonyl scaffold and identifying 5-HT₆ antagonists with Kᵢ <10 nM and >100-fold selectivity [4]. The Al-Salahi et al. (2024) study demonstrated that C7/C8 halogenation and C4 alkylation of the triazoloquinazolinone core yields antitubercular leads with in vivo efficacy in a murine infection model [5]. The pre-installed 3-fluorophenyl group on CAS 866808-06-2 eliminates the need for late-stage fluorination, streamlining synthetic workflows for lead optimization programs targeting CNS, oncology, anti-infective, or anti-inflammatory indications.

Physicochemical and Metabolic Stability Benchmarking in Fluorinated Heterocycle ADME Panels

The meta-fluorophenyl substitution pattern provides a defined electronic and steric profile that can serve as a benchmark in comparative ADME panels of fluorinated heterocycles. The compound's molecular formula (C₁₅H₉FN₄O, MW 280.26) places it within acceptable lead-like physicochemical space (MW <300, clogP predicted ~2.5–3.0), and the metabolically resistant C–F bond at the meta position provides a built-in metabolic stability feature . When included alongside its 2-fluoro, 4-fluoro, and non-fluorinated phenyl analogs in microsomal stability or hepatocyte clearance assays, CAS 866808-06-2 enables systematic deconvolution of fluorine position effects on oxidative metabolism, CYP inhibition, and plasma protein binding within a single chemotype.

Quote Request

Request a Quote for 3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.